1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid
Description
This compound is a triazine derivative featuring a 3-chloro-4-phenylmethoxyphenyl substituent at position 1 of the triazine ring, with two methyl groups at position 6 and ethanesulfonic acid as a counterion. The ethanesulfonic acid component likely enhances solubility, a critical factor for bioavailability .
Properties
CAS No. |
50508-20-8 |
|---|---|
Molecular Formula |
C20H26ClN5O4S |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
1-(3-chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid |
InChI |
InChI=1S/C18H20ClN5O.C2H6O3S/c1-18(2)23-16(20)22-17(21)24(18)13-8-9-15(14(19)10-13)25-11-12-6-4-3-5-7-12;1-2-6(3,4)5/h3-10H,11H2,1-2H3,(H4,20,21,22,23);2H2,1H3,(H,3,4,5) |
InChI Key |
CGFQDDJPHXAGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl)N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylmethoxy group: This step involves the reaction of the intermediate with phenylmethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Analysis :
- Chlorophenyl vs. Phenylmethoxyphenyl : Cycloguanil (4-chlorophenyl) lacks the phenylmethoxy group, reducing steric bulk and lipophilicity compared to the target compound. This difference may influence membrane permeability and target binding .
- Methoxy vs. Phenylmethoxy : The 4-methoxyphenyl derivative () lacks the chloro and phenylmethoxy groups, which may reduce antimicrobial potency but enhance solubility for antitumor applications .
- Ethanesulfonic Acid : Sodium salts of ethanesulfonic acid Schiff bases () demonstrate enhanced solubility and antimicrobial activity (MIC: 0.125–0.96 mg/ml), suggesting the target compound’s ethanesulfonic acid component may similarly improve bioavailability .
Physicochemical Properties
Table 2: Comparative Solubility and Stability
- Ethanesulfonic Acid : Significantly improves solubility compared to neutral triazines like Cycloguanil, aligning with trends observed in sodium-based Schiff bases .
Biological Activity
The compound 1-(3-Chloro-4-phenylmethoxyphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;ethanesulfonic acid (CAS Number: 50508-20-8) is a derivative of the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazine ring substituted with various functional groups that may influence its biological activity. The presence of the chloro and methoxy groups is significant for its interaction with biological targets.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 457.96 g/mol |
| CAS Number | 50508-20-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that triazine derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
The primary mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : It inhibits key enzymes involved in the cell cycle, particularly those associated with the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.
- Alkylation of DNA : The presence of alkylating groups allows the compound to interact with nucleophilic sites on DNA, leading to cross-linking and subsequent cell death.
Case Studies
- Study on Colon Cancer : A study involving DLD-1 and HT-29 human colon cancer cell lines demonstrated that the compound induced dose-dependent cytotoxicity and apoptosis through modulation of intracellular signaling pathways .
- Prostate Cancer Evaluation : Another research highlighted its effectiveness against prostate cancer cell lines (LNCaP) where it inhibited cell growth significantly compared to control groups .
- Breast Cancer Resistance : In estrogen-dependent breast cancer (MCF-7), the compound showed increased activity correlating with the number of alkylating moieties present in its structure, suggesting potential use in overcoming chemoresistance .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
